S-(N-Methylcarbamoyl)glutathione

概要

説明

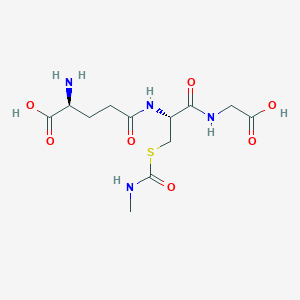

S-(N-Methylcarbamoyl)glutathione (SMG) is a reactive S-linked metabolite formed via conjugation of methyl isocyanate (MIC) with glutathione (GSH). This adduct was first identified in the bile of rodents exposed to MIC, a highly toxic industrial chemical infamous for its role in the 1984 Bhopal disaster . SMG is characterized by its ability to transfer the N-methylcarbamoyl group to nucleophilic targets, such as cysteine residues in proteins or peptides, via a reversible trans-carbamoylation mechanism .

準備方法

Chemical Synthesis Methods

Use of Protecting Groups in Glutathione Synthesis

While direct synthesis is efficient, alternative routes employ protecting groups to prevent unwanted side reactions. For example, Muraki and Mizoguchi (1971) demonstrated the utility of tert-butoxycarbonyl (Boc) groups in synthesizing protected cysteine derivatives . Adapting this approach:

-

Protection of Cysteine Thiol :

React L-cysteine with Boc chloride in tetrahydrofuran (THF) to form S-Boc-L-cysteine . -

Peptide Bond Formation :

Use dicyclohexylcarbodiimide (DCC) or mixed anhydride (MA) methods to couple protected cysteine with glycine and glutamate residues . -

Deprotection :

Remove Boc groups selectively using hydrogen chloride in ethyl acetate or trifluoroacetic acid .

Advantages :

Metabolic Formation Insights

In vivo, S-(N-Methylcarbamoyl)glutathione is generated via DMF metabolism:

Key Findings :

-

DMF hydrolysis to MIC occurs in hepatic microsomes, mediated by cytochrome P450 enzymes .

-

The glutathione conjugate is further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a urinary biomarker.

Analytical Characterization

Mass Spectrometry

-

Tandem MS/MS : Identifies the molecular ion at m/z 393.1 (positive ion mode) and fragments corresponding to the γ-glutamyl and glycyl residues .

-

Derivatization : The N-benzyloxycarbonyl dimethylester derivative enhances detection sensitivity .

Chromatographic Methods

-

HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve this compound from biological matrices .

-

GC-MS : Requires derivatization (e.g., silylation) for volatility.

Reaction Conditions and Optimization

Challenges :

-

MIC’s high reactivity necessitates slow addition to avoid polymerization .

-

The conjugate’s instability in alkaline conditions requires neutral pH maintenance .

Applications and Implications

Toxicological Studies

-

This compound serves as a proxy for MIC exposure, elucidating mechanisms of respiratory and hepatic toxicity .

Occupational Health Monitoring

化学反応の分析

Types of Reactions: : S-(N-Methylcarbamoyl)glutathione undergoes carbamoylation reactions, where it donates an N-methylcarbamoyl moiety to nucleophilic amino acids . This compound can also participate in substitution reactions with cysteine .

Common Reagents and Conditions: : The common reagents used in the reactions involving this compound include methyl isocyanate and glutathione . The reactions typically occur in buffered aqueous media at physiological pH and temperature .

Major Products: : The major products formed from the reactions of this compound include S-(N-Methylcarbamoyl)cysteine and other carbamoylated amino acids .

科学的研究の応用

Chemistry: : In chemistry, S-(N-Methylcarbamoyl)glutathione is used to study the reactivity of glutathione conjugates and their potential to carbamoylate nucleophilic amino acids .

Biology: : In biological research, this compound is used to investigate the metabolic pathways of methyl isocyanate and its toxicological effects .

Medicine: : In medicine, this compound is studied for its role in the systemic toxicities associated with methyl isocyanate exposure .

Industry: : In the industrial sector, this compound is relevant in the context of occupational safety and health, particularly in industries where methyl isocyanate is used .

作用機序

S-(N-Methylcarbamoyl)glutathione exerts its effects through the carbamoylation of nucleophilic amino acids . This process involves the transfer of an N-methylcarbamoyl moiety to the free -SH group of cysteine and other amino acids . The release of methyl isocyanate from its glutathione conjugate can lead to various systemic toxicities .

類似化合物との比較

Key Properties :

- Formation : SMG arises from the reaction of MIC with GSH, catalyzed by glutathione S-transferases (GSTs) .

- Reactivity : In vitro studies demonstrate rapid trans-carbamoylation in buffered solutions (pH 7.4, 37°C), with 42.5% of SMG transferring its carbamoyl group to cysteine within 2 hours .

- Toxicological Role : SMG acts as a reservoir for MIC release, contributing to systemic toxicity (e.g., hepatotoxicity, embryotoxicity) .

Comparison with Similar Glutathione Conjugates

Structural and Functional Comparisons

Metabolic Pathways and Reversibility

- SMG vs. S-Nitrosoglutathione: SMG’s trans-carbamoylation is reversible, enabling MIC release and prolonged toxicity . GSNO’s NO release is irreversible and tightly regulated, serving signaling roles rather than toxicity .

- SMG vs. DEB-GSH Adducts :

Toxicological Outcomes

Critical Research Findings

- SMG as a Toxicant Reservoir : SMG’s reversibility distinguishes it from other GSH conjugates. In vivo, SMG releases MIC, which carbamoylates hemoglobin and hepatic proteins, exacerbating toxicity .

- Species-Specific Metabolism : SMG formation from N-methylformamide is CYP2E1-dependent in mice and humans, with induced CYP2E1 activity (e.g., via acetone) increasing SMG production and hepatotoxicity .

- Therapeutic Implications : GSH supplementation mitigates SMG embryotoxicity, highlighting the interplay between SMG and cellular thiol pools .

Data Tables

Table 1: Comparative Reactivity of SMG and Analogues

Table 2: Toxicity Profiles in Model Systems

生物活性

S-(N-Methylcarbamoyl)glutathione (SMG) is a chemically reactive glutathione conjugate that has garnered attention for its biological activity, particularly in the context of its role as an inhibitor of key enzymes involved in cellular detoxification processes. This article provides a detailed overview of the biological activity of SMG, including its mechanisms of action, effects on various cellular systems, and implications for cancer therapy.

SMG acts primarily as an inhibitor of glyoxalase I, an enzyme crucial for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. The compound's design as a tight-binding inhibitor is based on its stereoelectronic similarity to the enediol(ate) intermediate formed during the enzymatic reaction. Studies show that SMG exhibits a competitive inhibition profile with a value of approximately 68 µM, significantly lower than other known inhibitors, indicating its potential effectiveness in targeting glyoxalase I in cancer cells where this pathway is often dysregulated .

Inhibition of Glutathione Reductase

Research has demonstrated that SMG can also inhibit glutathione reductase (GR), an enzyme that maintains the balance between reduced and oxidized glutathione (GSH and GSSG). A study found that at a concentration of 0.5 mM, SMG inhibited GR weakly; however, its analogs showed varying degrees of inhibition. For instance, S-(N-methylcarbamoyl)-L-cysteine (L-SMC), another derivative, displayed a more pronounced inhibitory effect (60% activity remaining after 4 hours at 0.5 mM) .

Cellular Effects

The biological effects of SMG extend to its impact on intracellular levels of glutathione. In hepatocyte studies, exposure to L-SMC resulted in significant depletion of GSH levels over time, suggesting that the compound may facilitate the release of free isocyanates which further react with GSH to form adducts. This mechanism leads to sustained depletion of intracellular GSH, thereby impairing cellular detoxification capabilities and promoting oxidative stress .

Table 1: Summary of Key Research Findings on this compound

Implications for Cancer Therapy

The inhibition properties of SMG suggest potential applications in cancer therapy. Given its ability to target enzymes involved in detoxifying harmful metabolites like methylglyoxal, SMG may serve as a selective anti-cancer agent. The low activity of glyoxalase II in certain cancer cells could enhance the therapeutic window for compounds like SMG that inhibit glyoxalase I .

Q & A

Basic Research Questions

Q. How can S-(N-methylcarbamoyl)glutathione be accurately quantified in biological samples like lens homogenates?

A validated HPLC method using 2,4-dinitrofluorobenzene (DNFB) as a derivatizing agent enables precise detection. The compound is separated on a Zorbax ODS column with a pH 3.65 acetate buffer/acetonitrile gradient (96:4 v/v) at 44°C. Detection limits are as low as 4.08 μg/mL, with recovery rates of ~90–95% in bovine lens homogenates . For complex matrices, pre-purification via DEAE-Sephadex column chromatography minimizes interference from endogenous thiols like glutathione .

Q. What metabolic pathways lead to the formation of this compound in vivo?

The compound arises from the conjugation of methyl isocyanate (MIC) with glutathione. MIC is a reactive metabolite of dimethylformamide (DMF) and is enzymatically generated via CYP2E1-mediated oxidation. This electrophilic intermediate reacts with glutathione to form this compound, which is further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) for urinary excretion .

Q. How does this compound interact with proteins in toxicity studies?

Electrophilic carbamoylation of nucleophilic residues (e.g., lysine, cysteine) in peptides and proteins by this compound disrupts enzymatic activity and structural integrity. In vitro studies using mass spectrometry and radiolabeling confirm covalent adduct formation, which correlates with organ toxicity (e.g., hepatotoxicity) in DMF-exposed models .

Advanced Research Questions

Q. How can stereoisomerism of this compound affect analytical and functional studies?

The asymmetric carbon in the dicarboxyethyl group allows enantiomerization, leading to two adjacent HPLC peaks. Chiral column separation or kinetic resolution (e.g., using N-ethylmaleimide to block free thiols) is critical for isolating optically pure isomers. Racemization during synthesis or storage can confound bioactivity assessments, necessitating strict pH control (<3.0) and low-temperature storage .

Q. What experimental strategies resolve contradictions in this compound’s role in cataractogenesis?

While S-(1,2-dicarboxyethyl)glutathione (a structural analog) decreases rapidly in galactose-induced cataracts, conflicting reports exist on its mechanistic role. To clarify causality, researchers should:

- Use knockout models (e.g., glutathione synthetase-deficient animals) to assess cataract progression.

- Pair HPLC quantification with redox proteomics to link glutathione adducts to lens protein oxidation .

Q. How can enzyme kinetics elucidate the detoxification efficiency of this compound?

Q. What methodological challenges arise when modeling this compound’s reactivity in cellular systems?

Key issues include:

- Short half-life : Use stabilized analogs (e.g., methyl esters) to prolong intracellular retention.

- Cellular efflux : Co-administer MRP1/ABCC1 inhibitors (e.g., MK571) to block glutathione-conjugate export.

- Oxidative bias : Maintain hypoxia (1–5% O₂) to mimic physiological redox states and prevent artifactual oxidation .

Q. Data Contradictions and Validation

Q. Why do interspecies differences in this compound levels occur, and how can they be addressed?

Rabbits show higher lens concentrations than rats or fish, potentially due to species-specific GST expression or lens redox buffering capacity. Cross-species studies should:

- Normalize data to lens glutathione pools.

- Use isotopic tracers (e.g., ¹³C-glutathione) to track adduct turnover .

Q. How reliable are in vitro carbamoylation assays for predicting in vivo toxicity?

Discrepancies arise from:

- pH dependency : Carbamoylation rates increase at alkaline pH (e.g., lysosomal pH 5.0 vs. cytosolic pH 7.4).

- Protein accessibility : Membrane-impermeable analogs underestimate intracellular adduction. Validate findings using ex vivo organotypic models (e.g., precision-cut liver slices) .

Q. Experimental Design Considerations

Q. What controls are essential for in vivo studies of this compound’s metabolic fate?

Include:

- Sham-treated controls : To distinguish adducts formed spontaneously versus enzymatically.

- Time-course sampling : Capture transient intermediates (e.g., AMCC) in plasma/urine.

- Isotope dilution assays : Correct for matrix effects in LC-MS quantification .

Q. How can researchers optimize HPLC conditions for simultaneous detection of this compound and its analogs?

Use stepwise gradients:

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWIKVIWEBGFSY-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191537 | |

| Record name | S-(N-Methylcarbamoyl)glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38126-73-7 | |

| Record name | S-(N-Methylcarbamoyl)glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038126737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(N-Methylcarbamoyl)glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(N-METHYLCARBAMOYL)GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH7D8R2R6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。